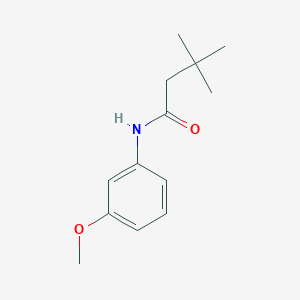

![molecular formula C13H15Br3N2O2 B5545654 N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide involves the preparation of benzamide derivatives, with specific attention to their structure-activity relationships. The synthesis often involves condensation reactions, with a particular interest in modifying the N-4 substituent to alter activity. For instance, derivatives with potent gastrokinetic activity have been synthesized by varying the substituents at the N-4 position, highlighting the critical role of this modification in the synthesis process (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various studies, including crystal structure analysis. These studies provide insights into the conformational preferences and the overall spatial arrangement of atoms within the molecule, which are essential for understanding its reactivity and interaction with biological targets. For example, the crystal structure analysis of a similar compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, revealed its monoclinic system, providing valuable information on the molecular geometry (Lu et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide and its derivatives are diverse, encompassing a range of reactions that modify its structure and, consequently, its properties. These reactions include condensation, cyclization, and reactions with various reagents to introduce new functional groups or modify existing ones, significantly impacting the compound's chemical behavior and activity.

Physical Properties Analysis

The physical properties of N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications and handling. These properties are determined by the compound's molecular structure and influence its stability, formulation, and storage conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, define the compound's potential as a pharmacological agent. Studies focusing on the benzamide derivatives' antiproliferative activities, for example, shed light on their potential therapeutic applications by exploring their ability to inhibit cancer cell proliferation (Wang et al., 2015).

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

One study focused on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. This research explored how the compound is metabolized and eliminated in humans, providing insights into its pharmacokinetic properties (Renzulli et al., 2011).

Diagnostic Applications

In the field of diagnostic medicine, sigma receptor scintigraphy using radiolabeled benzamides, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), has been explored for visualizing primary breast tumors in vivo. This application underscores the potential of benzamides in non-invasive diagnostic procedures for cancer detection (Caveliers et al., 2002).

Anti-inflammatory and Antiallergic Research

Another study investigated the effects of a synthetic analogue of gallic acid, SG-HQ2, on mast cell-mediated allergic inflammation. This research is indicative of the ongoing efforts to find effective treatments for allergic inflammatory diseases by targeting histamine release and pro-inflammatory cytokines (Je et al., 2015).

Environmental Biomonitoring

Research on human exposure to brominated and organophosphate flame retardants through non-invasive biomarkers like hair and nails reflects the environmental application of chemical analysis. This study highlights the importance of monitoring environmental pollutants and their effects on human health (Liu et al., 2016).

Psychiatric Research

In psychiatric research, the role of neuroinflammation in schizophrenia-related psychosis was explored using PET imaging to detect activated microglia cells. This study provides insights into the potential inflammatory component of schizophrenia and related psychotic disorders (Doorduin et al., 2009).

Propriétés

IUPAC Name |

N-(2,2,2-tribromo-1-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Br3N2O2/c14-13(15,16)12(18-6-8-20-9-7-18)17-11(19)10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFVBDAIBAHHNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C(Br)(Br)Br)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Br3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,2,2-Tribromo-1-(4-morpholinyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)